molecular formula C19H21N3OS B2623189 N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1112279-71-6

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2623189
CAS RN: 1112279-71-6
M. Wt: 339.46
InChI Key: MGYUXJSSFUKHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, and their dysregulation has been implicated in various diseases, including autoimmune disorders and cancer. CP-690,550 has been shown to have potent immunosuppressive and anti-inflammatory effects, and has been investigated as a potential therapeutic agent for a range of conditions.

Mechanism of Action

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide exerts its pharmacological effects by inhibiting JAK enzymes, particularly JAK3. JAK3 is primarily expressed in immune cells, and is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide inhibits the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are critical for the proliferation and differentiation of immune cells. This leads to a reduction in the production of pro-inflammatory cytokines and the suppression of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide have been extensively characterized in both in vitro and in vivo models. In immune cells, N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the phosphorylation of JAK3 and STAT proteins, and to reduce the expression of cytokines such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). In animal models of inflammation, N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has been shown to reduce the infiltration of immune cells into tissues, and to decrease the production of pro-inflammatory mediators. In humans, N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has been shown to reduce disease activity in rheumatoid arthritis and psoriasis, and to improve graft survival in transplant patients.

Advantages and Limitations for Lab Experiments

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has several advantages and limitations for laboratory experiments. One major advantage is its specificity for JAK3, which allows for the selective inhibition of immune responses without affecting other signaling pathways. Another advantage is its oral bioavailability, which makes it suitable for chronic dosing in animal models and human clinical trials. However, N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide also has some limitations, such as its moderate solubility in aqueous solutions, which can affect its formulation and delivery. In addition, N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has been shown to have some off-target effects on other JAK isoforms and non-JAK signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the research and development of N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide. One area of interest is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its solubility, stability, and tissue distribution. Another area of interest is the exploration of its potential applications in other diseases, such as multiple sclerosis, lupus, and cancer. In addition, there is ongoing research into the development of next-generation JAK inhibitors with improved selectivity and efficacy, which may provide new therapeutic options for patients with immune-mediated disorders.

Synthesis Methods

The synthesis of N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has been described in several publications. The general strategy involves the coupling of a pyrrole derivative with a thienopyridine carboxylic acid, followed by subsequent functionalization of the cyclohexylmethyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of the synthesis is typically moderate, with reported values ranging from 16% to 43%.

Scientific Research Applications

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In particular, it has been investigated for the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and transplant rejection. In animal models of these diseases, N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has been shown to reduce inflammation and tissue damage, and to improve clinical outcomes. In clinical trials, N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has demonstrated efficacy in reducing disease activity and symptoms, and has been generally well-tolerated.

properties

IUPAC Name

N-(cyclohexylmethyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-18(21-13-14-7-2-1-3-8-14)17-16(22-11-4-5-12-22)15-9-6-10-20-19(15)24-17/h4-6,9-12,14H,1-3,7-8,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYUXJSSFUKHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

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